bpV(phen)(PotassiumHydrate)

PTEN PI3K/Akt pathway Enzymatic Assay

Select bpV(phen) (Potassium Hydrate) for unmatched PTEN selectivity (IC₅₀ 38 nM) – ~50-fold more potent than SF1670 – ensuring robust PI3K/Akt activation at low, artifact-minimizing concentrations. Unlike bpV(HOpic), it avoids confounding PTEN-independent Erk1/2 phosphorylation, delivering clean, PTEN-dependent results. Preferred for hepatic insulin signaling studies over bpV(pic) due to its lack of off-target skeletal muscle glycogen synthesis effects. Validated in vivo in a PC-3 prostate cancer xenograft model (5 mg/kg i.p. daily). Insist on bpV(phen) for reproducible, pathway-specific phosphatase inhibition.

Molecular Formula C12H14KN2O8V-5
Molecular Weight 404.29 g/mol
Cat. No. B15133839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebpV(phen)(PotassiumHydrate)
Molecular FormulaC12H14KN2O8V-5
Molecular Weight404.29 g/mol
Structural Identifiers
SMILESC1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+]
InChIInChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q-2;+1;2*-2;;;;;
InChIKeyBYTARXWSMLTRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bpV(phen) (Potassium Hydrate): A Selective Bisperoxovanadium PTEN and PTP Inhibitor for PI3K/Akt Pathway Research


bpV(phen) (Potassium Hydrate) is a bisperoxovanadium (bpV) complex that functions as a potent, insulin-mimetic inhibitor of protein tyrosine phosphatases (PTPs) [1]. It exhibits a strong preference for the tumor suppressor phosphatase PTEN (IC₅₀ = 38 nM), while also inhibiting the vascular endothelial PTP-β (IC₅₀ = 343 nM) and PTP-1B (IC₅₀ = 920 nM) with lower potency . As a first-generation vanadium-based probe, it is widely used to activate the PI3K/Akt signaling pathway in both in vitro and in vivo models of cancer, metabolism, and inflammation [2].

Why bpV(phen) Cannot Be Interchanged with Other Bisperoxovanadium PTEN Inhibitors


Although all bisperoxovanadium (bpV) compounds are classified as PTEN inhibitors, their ancillary ligands dictate substantial differences in target selectivity, in vivo tissue distribution, and biological response [1]. For instance, bpV(pic) and bpV(phen) exhibit divergent effects on skeletal muscle glycogen synthesis despite having comparable in vitro PTEN IC₅₀ values [2]. More critically, bpV(HOpic), a close analog, triggers PTEN-independent Erk1/2 phosphorylation, while bpV(phen) maintains superior on-target specificity for PTEN [3]. These disparities render generic substitution between bpV compounds scientifically invalid for applications requiring precise modulation of the PI3K/Akt axis or tissue-specific insulin-mimetic activity.

Quantitative Differentiation Guide: bpV(phen) Performance vs. Key Analogs


PTEN Inhibition Potency: bpV(phen) vs. VO-OHpic and SF1670

bpV(phen) inhibits PTEN with an IC₅₀ of 38 nM . This potency is directly comparable to VO-OHpic (IC₅₀ = 35-46 nM) and is significantly superior—by approximately 50-fold—to the less potent inhibitor SF1670 (IC₅₀ = 2 µM) .

PTEN PI3K/Akt pathway Enzymatic Assay

Mechanistic Selectivity: bpV(phen) Avoids PTEN-Independent ERK Activation vs. bpV(HOpic)

In a direct head-to-head cellular study, bpV(HOpic) was found to be less specific for PTEN, triggering PTEN-independent phosphorylation of Erk1/2 [1]. In contrast, bpV(phen) did not induce this off-target MAPK pathway activation and required PTEN re-expression in null cells to restore Akt phosphorylation, demonstrating superior on-target mechanistic fidelity [1].

Signal Transduction Drug Specificity Cancer

In Vivo Insulin-Mimetic Potency: bpV(phen) Hypoglycemic Effect vs. bpV(Me₂phen)

Following intravenous administration in normal rats, bpV(phen) achieved 50% of its maximal hypoglycemic effect at a dose of 0.04 µmol/100 g body weight [1]. This in vivo potency is comparable to bpV(pic) (0.04 µmol/100 g) and is approximately 16-fold greater than that of the structurally related analog bpV(Me₂phen), which required a dose of 0.65 µmol/100 g to elicit the same effect [1].

Diabetes Glucose Metabolism In Vivo Pharmacology

Tissue-Specific Glycogen Synthesis: Divergent Activity of bpV(phen) vs. bpV(pic)

Despite having nearly identical in vitro PTEN inhibition profiles and in vivo hypoglycemic potency, bpV(phen) and bpV(pic) exhibit distinct tissue-targeting behaviors [1]. In an in vivo rat model, bpV(pic) stimulated a significant increase in [¹⁴C]glucose incorporation into diaphragm glycogen, an effect that was synergistic with insulin [1]. Under the same experimental conditions, bpV(phen) displayed no detectable effect on glycogen synthesis in skeletal muscle, highlighting a fundamental difference in biological activity driven by the ancillary ligand [1].

Skeletal Muscle Insulin Signaling Metabolism

IRK Activation Potency: bpV(phen) vs. Sodium Orthovanadate

bpV(phen) inhibits the in situ dephosphorylation of autophosphorylated insulin receptors with a potency that exceeds that of the classic phosphatase inhibitor sodium orthovanadate by more than 1000-fold . This quantitative difference establishes bpV(phen) as a far more effective tool for sustaining insulin receptor tyrosine kinase (IRK) activity in cellular models.

Insulin Receptor Phosphatase Inhibition Enzymology

In Vivo Tumor Growth Inhibition: bpV(phen) Efficacy in Prostate Cancer Xenografts

Daily intraperitoneal administration of bpV(phen) at 5 mg/kg for 38 days resulted in a significant reduction in average tumor volume in a male BALB/c nude mouse model bearing PC-3 prostate cancer xenografts [1]. This provides direct evidence of its functional antagonism of PTEN in an oncogenic context in vivo, where PTEN is a key tumor suppressor.

Oncology Prostate Cancer Xenograft Model

Validated Application Scenarios for bpV(phen) (Potassium Hydrate) Based on Comparative Evidence


PTEN-Specific Signaling Studies Requiring High Nanomolar Potency

Researchers investigating the PI3K/Akt/mTOR pathway in cells with high PTEN expression should select bpV(phen) over SF1670 due to its ~50-fold greater potency (IC₅₀ 38 nM vs. 2 µM), which allows for robust pathway activation at concentrations that minimize solvent-related artifacts and cellular toxicity .

Mechanistic Studies Demanding On-Target PTEN Specificity

For experiments designed to isolate PTEN-dependent signaling events, bpV(phen) is the superior choice over bpV(HOpic). The latter compound has been shown to induce PTEN-independent Erk1/2 phosphorylation, a confounding off-target effect not observed with bpV(phen), which strictly requires PTEN for Akt activation [1].

Insulin-Mimetic Research Targeting Hepatic Glucose Metabolism

In metabolic studies where the goal is to understand insulin action primarily in the liver without direct interference from skeletal muscle glycogen synthesis, bpV(phen) is uniquely suitable. Unlike bpV(pic), which robustly stimulates muscle glycogen incorporation, bpV(phen) does not affect this pathway, allowing for a clearer analysis of hepatic insulin receptor kinase activation and downstream effects [2].

Preclinical Oncology Models of PTEN-Deficient Tumors

For in vivo evaluation of PTEN inhibition in cancer, bpV(phen) provides a validated tool with documented efficacy in a PC-3 prostate cancer xenograft model [3]. Its established dosing regimen (5 mg/kg i.p. daily) and tumor-suppressive effect in this context make it a practical starting point for preclinical therapeutic exploration in PTEN-null or haploinsufficient tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for bpV(phen)(PotassiumHydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.